N2,N4-DIPHENYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
N2,N4-DIPHENYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE: is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring multiple phenyl groups and a triazine core, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of N2,N4-DIPHENYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which is a common precursor for 1,3,5-triazine derivatives.
Nucleophilic Substitution: The chlorine atoms in cyanuric chloride are sequentially replaced by nucleophiles such as amines or hydrazines. In this case, phenylhydrazine and benzylamine are used.
Reaction Conditions: The reactions are usually carried out in solvents like 1,4-dioxane or 1,2-dichloroethane under reflux conditions to ensure complete substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N2,N4-DIPHENYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antitumor and antimicrobial activities.
Agriculture: Triazine derivatives are known for their herbicidal properties. This compound can be explored for its potential use as a herbicide.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N2,N4-DIPHENYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: It can modulate pathways involved in cell proliferation, apoptosis, and microbial growth, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
When compared to other similar compounds, N2,N4-DIPHENYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique structural features:
Properties
IUPAC Name |
2-N-[(E)-benzylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7/c1-4-10-17(11-5-1)16-23-29-22-27-20(24-18-12-6-2-7-13-18)26-21(28-22)25-19-14-8-3-9-15-19/h1-16H,(H3,24,25,26,27,28,29)/b23-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZYTRMGSQCWMO-XQNSMLJCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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